molecular formula C9H13N3O B13337626 5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one

5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one

Cat. No.: B13337626
M. Wt: 179.22 g/mol
InChI Key: OLWKCLBFOSIUNZ-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one is a heterocyclic compound that features a pyrazole ring fused to a pyrrole ring. The tert-butyl group attached to the pyrazole ring provides steric hindrance, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a diketone, followed by cyclization to form the pyrazole ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
  • 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(6-morpholin-4-ylmethyl-pyridin-3-yl)naphthalen-1-yl]urea

Uniqueness

5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the tert-butyl group provides steric hindrance, influencing its chemical behavior compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-tert-butyl-1,6-dihydropyrrolo[3,4-c]pyrazol-4-one

InChI

InChI=1S/C9H13N3O/c1-9(2,3)12-5-7-6(8(12)13)4-10-11-7/h4H,5H2,1-3H3,(H,10,11)

InChI Key

OLWKCLBFOSIUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2=C(C1=O)C=NN2

Origin of Product

United States

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